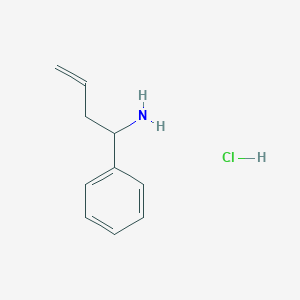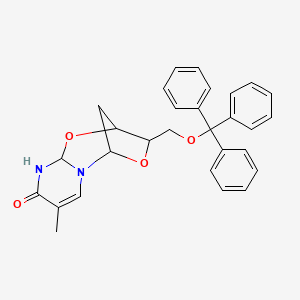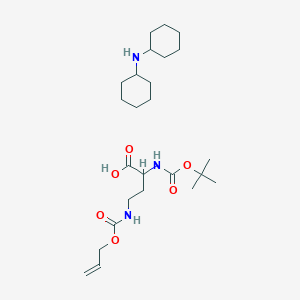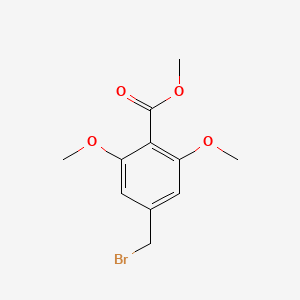
Cefdinir impurity E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefdinir impurity E is a byproduct found in the synthesis of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir is used to treat a variety of bacterial infections, including those affecting the respiratory tract, skin, and soft tissues. Impurities such as this compound can arise during the manufacturing process and need to be identified and controlled to ensure the safety and efficacy of the final pharmaceutical product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Cefdinir impurity E involves multiple synthetic stepsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to optimize the yield and purity of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound is closely monitored using advanced analytical techniques like high-performance liquid chromatography (HPLC). These methods help in isolating and characterizing impurities to ensure they remain within acceptable limits. The use of preparative HPLC allows for the isolation of this compound from crude samples of Cefdinir .
Análisis De Reacciones Químicas
Types of Reactions: Cefdinir impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the chemical structure of the impurity, leading to the formation of different byproducts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like methanol and acetonitrile. Reaction conditions, including temperature and pH, are optimized to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of sulfoxides, while reduction reactions can result in the formation of reduced derivatives .
Aplicaciones Científicas De Investigación
Cefdinir impurity E has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for analytical method development and validation. In biology, it helps in studying the metabolic pathways and degradation products of Cefdinir. In medicine, understanding the impurities in pharmaceutical products is crucial for ensuring their safety and efficacy .
Mecanismo De Acción
The mechanism of action of Cefdinir impurity E is closely related to that of Cefdinir. Cefdinir works by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This inhibition prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death . While this compound may not have the same therapeutic effects, its presence and behavior in the body are important for understanding the overall pharmacokinetics and pharmacodynamics of Cefdinir .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Cefdinir impurity E include other cephalosporin impurities such as Cefdinir impurity A, Cefdinir impurity B, and Cefdinir impurity C. These impurities share structural similarities with Cefdinir and arise during its synthesis .
Uniqueness: this compound is unique in its specific chemical structure and the conditions under which it forms. Its identification and characterization are essential for ensuring the quality of Cefdinir as a pharmaceutical product. The unique properties of this compound also make it a valuable reference standard in analytical chemistry .
Propiedades
Fórmula molecular |
C14H13N5O5S2 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide |
InChI |
InChI=1S/C14H13N5O5S2/c1-4-5-2-25-12-8(11(21)19(12)9(5)13(22)24-4)17-10(20)7(18-23)6-3-26-14(15)16-6/h3-4,8,12,23H,2H2,1H3,(H2,15,16)(H,17,20) |
Clave InChI |
UEHIFMGCXPDQOP-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)C(=NO)C4=CSC(=N4)N)SC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid](/img/structure/B13396489.png)
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13396492.png)





![[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine](/img/structure/B13396523.png)
![5-(3-Hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one](/img/structure/B13396526.png)

![1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[methyl-[(2S)-oxiran-2-yl]amino]anthracene-9,10-dione](/img/structure/B13396545.png)

![1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodiumsalt](/img/structure/B13396560.png)
